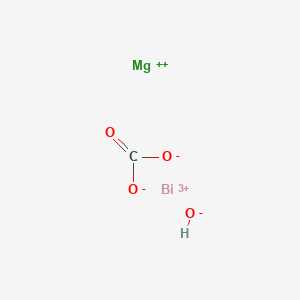
Bismuth;magnesium;carbonate;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth;magnesium;carbonate;hydroxide is a complex inorganic compound that combines bismuth, magnesium, carbonate, and hydroxide ions. This compound is known for its unique chemical properties and potential applications in various fields, including medicine, chemistry, and industry. The presence of bismuth and magnesium in the compound contributes to its distinctive characteristics, making it a subject of interest for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth;magnesium;carbonate;hydroxide can be synthesized through a series of chemical reactions involving the respective metal salts and carbonate sources. One common method involves the reaction of bismuth nitrate and magnesium nitrate with sodium carbonate in an aqueous solution. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The process often includes the use of high-purity reagents and advanced equipment to achieve consistent quality and yield. The industrial production methods are optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth;magnesium;carbonate;hydroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce bismuth oxide and magnesium oxide, while reduction reactions may yield elemental bismuth and magnesium.
Aplicaciones Científicas De Investigación
Bismuth;magnesium;carbonate;hydroxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: In biological research, the compound is studied for its potential antimicrobial and anticancer properties.
Medicine: this compound is investigated for its use in pharmaceuticals, particularly in formulations for gastrointestinal disorders.
Industry: The compound is utilized in the production of advanced materials, such as ceramics and coatings, due
Propiedades
Número CAS |
144087-24-1 |
|---|---|
Fórmula molecular |
CHBiMgO4+2 |
Peso molecular |
310.30 g/mol |
Nombre IUPAC |
bismuth;magnesium;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Bi.Mg.H2O/c2-1(3)4;;;/h(H2,2,3,4);;;1H2/q;+3;+2;/p-3 |
Clave InChI |
SIOLWJTZMZCYQC-UHFFFAOYSA-K |
SMILES canónico |
C(=O)([O-])[O-].[OH-].[Mg+2].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


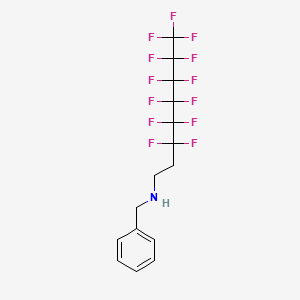
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-thienylmethyl)amine](/img/structure/B12564720.png)
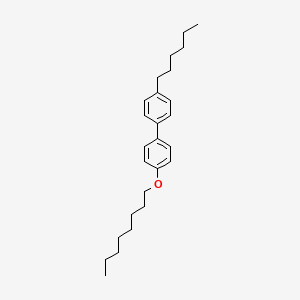
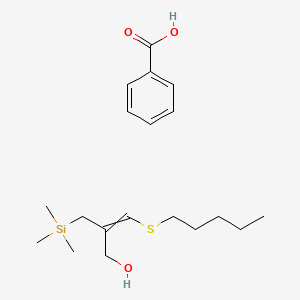
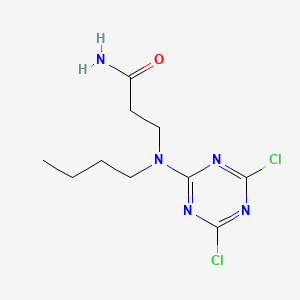
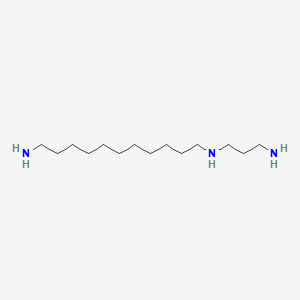
![2H-Imidazole-2-thione,1,3-dihydro-4-methyl-1-[(4-nitrophenyl)amino]-5-phenyl-](/img/structure/B12564759.png)
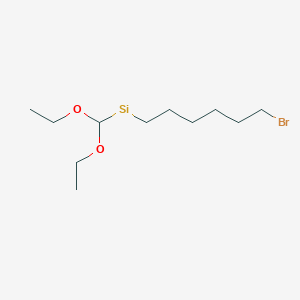
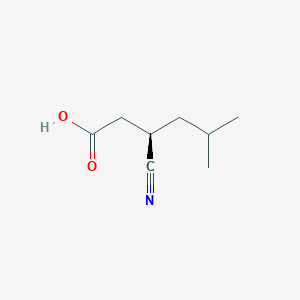
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
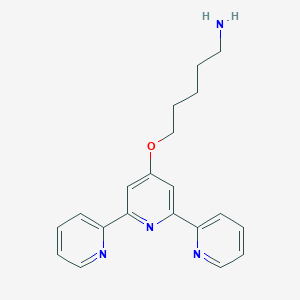
![3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[4.1.0]hept-4-ene](/img/structure/B12564787.png)
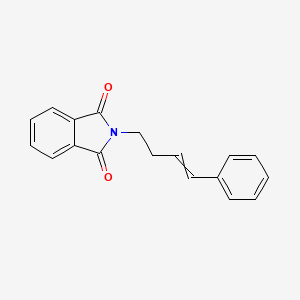
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
